molecular formula C13H18BFO3 B1440887 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1314141-37-1

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1440887
M. Wt: 252.09 g/mol
InChI Key: JMJGAHCXMCINOI-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H16BFO3 . It is also known by other names such as “2-FLUORO-4-HYDROXYBENZENEBORONIC ACID PINACOL ESTER” and "2-FLUORO-4-HYDROXYPHENYLBORONIC ACID PINACOL ESTER" .


Molecular Structure Analysis

The molecular structure of this compound was solved using direct methods and refined by the full-matrix least-squares procedure . The compound has a molecular weight of 238.06 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.06 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a rotatable bond count of 1. The exact mass of the compound is 238.1176527 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

The compound, along with similar boric acid ester intermediates, has been used in synthesizing specific benzene ring derivatives. These compounds are obtained via substitution reactions and their structures are confirmed using various spectroscopic methods and X-ray diffraction. DFT (Density Functional Theory) calculations complement these structural analyses, confirming the consistency between the optimized molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Application in Detection of Hydrogen Peroxide Vapor

The compound has shown potential in the development of organic thin-film fluorescence probes, specifically for the detection of hydrogen peroxide vapor. This is crucial for explosive detection, particularly peroxide-based explosives. Modifications to the boron ester functional group have been investigated to enhance the sensing performance of the compound to hydrogen peroxide vapor (Fu et al., 2016).

Use in Fluorescence Probes

Derivatives of this compound have been synthesized and used as fluorescence probes for the detection of hydrogen peroxide. These probes display various responses such as "Off–On" fluorescence response and changes in fluorescence intensity, making them useful for specific detection applications (Lampard et al., 2018).

Development of Conjugated Polymers

The compound has been instrumental in the synthesis of conjugated polymers, which exhibit properties like bright fluorescence emission. These polymers are developed through chain growth polymerization processes, with the compound being a key component in achieving specific molecular weights and fluorescence properties (Fischer et al., 2013).

Creation of Anionically Functionalized Polyelectrolytes

The boronic ester component of this compound is used in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. These polyelectrolytes have applications in various fields including electronics and nanotechnology due to their unique ionic and electronic properties (Stay & Lonergan, 2013).

Role in Boron-based Anion Acceptors

Boron-based compounds, including derivatives of this compound, have been explored as anion acceptors in fluoride shuttle batteries. Their structural variations influence the Lewis acidity of borate, affecting the electrochemical properties and performance of the batteries (Kucuk & Abe, 2020).

properties

IUPAC Name

[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGAHCXMCINOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 5
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 6
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(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Citations

For This Compound
2
Citations
SH Chung, TJ Lin, QY Hu, CH Tsai, PS Pan - Molecules, 2013 - mdpi.com
In this study, boron-containing primary amines were synthesized for use as building blocks in the study of peptoids. In the first step, Gabriel synthesis conditions were modified to enable …
Number of citations: 13 www.mdpi.com
J Peiró Cadahía, J Bondebjerg… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen …
Number of citations: 54 pubs.acs.org

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